Hydrogen Bond Acceptor Count: 7-Amino vs. 2-Amino Isomer Differential
The 7-amino substitution pattern on the pyrrolo[3,2-d]pyrimidin-4-one core provides three hydrogen bond acceptor sites, compared to only two acceptors for the 2-amino isomer 9-deazaguanine (CAS 65996-58-9), as computed from their respective InChI structures [1][2]. This additional acceptor site arises from the distinct electronic environment of the 7-amino group, which enables different intermolecular interactions in target binding pockets.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 3 (PubChem computed) |
| Comparator Or Baseline | 9-Deazaguanine (2-amino isomer, CAS 65996-58-9): HBA = 2 (PubChem computed) |
| Quantified Difference | 1 additional HBA (+50% relative increase) |
| Conditions | In silico computed properties based on canonical SMILES; PubChem Cactvs 3.4.8.18 |
Why This Matters
For procurement decisions in medicinal chemistry, the differential HBA count directly impacts ligand–protein interaction geometry, aqueous solubility, and the feasibility of specific hydrogen-bond-directed synthetic modifications.
- [1] PubChem CID 135741814. 7-Amino-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Computed Properties: HBA = 3. View Source
- [2] PubChem CID 135461003. 9-Deazaguanine. Computed Properties: HBA = 2. View Source
